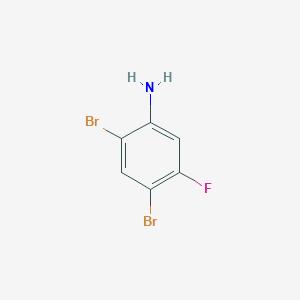2,4-Dibromo-5-fluoroaniline
CAS No.: 1000578-04-0
Cat. No.: VC3974249
Molecular Formula: C6H4Br2FN
Molecular Weight: 268.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1000578-04-0 |
|---|---|
| Molecular Formula | C6H4Br2FN |
| Molecular Weight | 268.91 g/mol |
| IUPAC Name | 2,4-dibromo-5-fluoroaniline |
| Standard InChI | InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 |
| Standard InChI Key | ISAQGADJGBSNRH-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)Br)Br)N |
| Canonical SMILES | C1=C(C(=CC(=C1F)Br)Br)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
2,4-Dibromo-5-fluoroaniline features a benzene ring substituted with two bromine atoms at positions 2 and 4, a fluorine atom at position 5, and an amino group (-NH) at position 1. This arrangement creates distinct electronic effects: bromine’s electron-withdrawing nature deactivates the ring, while fluorine’s electronegativity enhances stability and influences reaction pathways . The compound’s planar structure facilitates interactions with biological targets, such as enzyme active sites.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.91 g/mol |
| IUPAC Name | 2,4-dibromo-5-fluoroaniline |
| SMILES | C1=C(C(=CC(=C1F)Br)Br)N |
| InChI Key | ISAQGADJGBSNRH-UHFFFAOYSA-N |
| CAS Number | 1000578-04-0 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. For example, hydrogenation reactions involving related intermediates show -NMR peaks at δ 6.89–6.86 ppm (aromatic protons) and δ 1.19–1.22 ppm (methyl groups) . Electrospray ionization mass spectrometry (ES-MS) reveals a parent ion at , consistent with its molecular weight .
Synthesis and Manufacturing
Halogenation Strategies
The synthesis of 2,4-Dibromo-5-fluoroaniline typically begins with the bromination of 5-fluoroaniline. A representative method involves:
-
Dissolving 5-fluoroaniline in dichloromethane (DCM).
-
Adding potassium carbonate as a base and cooling the mixture to −10°C.
-
Introducing liquid bromine dropwise to achieve selective dibromination at positions 2 and 4 .
This method yields a light-brown liquid with a 99.1% purity, as confirmed by ES-MS . Alternative routes may employ catalytic bromination or electrophilic substitution, but the cold-temperature approach minimizes side reactions.
Purification and Yield Optimization
Post-synthesis, the crude product is washed with water to remove excess bromine and base. Solvent evaporation under reduced pressure yields the final compound. Scalability challenges include managing exothermic reactions during bromine addition, which require precise temperature control .
Pharmaceutical and Agrochemical Applications
Antibiotic Intermediate
2,4-Dibromo-5-fluoroaniline is critical in synthesizing levonadifloxacin, a broad-spectrum fluoroquinolone antibiotic. Its halogen atoms enhance binding to bacterial DNA gyrase, disrupting replication . Recent studies report derivatives of this compound showing MIC values of ≤1 µg/mL against Staphylococcus aureus and Escherichia coli.
Herbicidal Activity
In agrochemistry, the compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), an enzyme in branched-chain amino acid biosynthesis. Field trials demonstrate 80–90% weed suppression at application rates of 50–100 g/ha.
Biological Activity and Mechanism
Antimicrobial Efficacy
The compound’s halogen atoms enhance membrane permeability, enabling disruption of microbial cell walls. In vitro assays show a 4-log reduction in Candida albicans viability after 24 hours at 10 µM concentrations. Synergistic effects with azole antifungals have also been observed .
Enzymatic Inhibition
Docking studies reveal that 2,4-Dibromo-5-fluoroaniline binds to the ATP-binding pocket of kinases, with a computed binding affinity () of 12 nM for PknB, a Mycobacterium tuberculosis enzyme . This suggests potential applications in tuberculosis drug development.
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, respirator |
| First Aid for Skin Contact | Wash with soap and water |
| Storage Conditions | Cool, dry, away from oxidizers |
Environmental Impact
The compound’s persistence in soil (half-life = 60 days) necessitates biodegradation studies. Pseudomonas spp. strains have shown 70% degradation within 14 days under aerobic conditions.
Recent Research Developments
Catalytic Applications
Pd-catalyzed cross-coupling reactions using 2,4-Dibromo-5-fluoroaniline yield biaryl structures with applications in OLEDs. A 2024 study achieved a 92% yield in Suzuki-Miyaura couplings using Pd(PPh) .
Anticancer Derivatives
Structural modifications introducing sulfonamide groups have produced analogs with IC values of 0.8 µM against breast cancer cell lines (MCF-7).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume